molecular formula C14H14N2O B138270 Zolpyridine CAS No. 349122-64-1

Zolpyridine

Cat. No.: B138270
CAS No.: 349122-64-1
M. Wt: 226.27 g/mol
InChI Key: NBFFPKCKCRTTRE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Zolpyridine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recoverable catalysts, such as Fe3O4@CoII (macrocyclic Schiff base ligand), has been reported to enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by substitution with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenated this compound derivatives with nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of pyridine N-oxides or carboxylic acids.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Zolpyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of Zolpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Zolpyridine is compared with other similar compounds such as:

Uniqueness: this compound stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-methyl-N-(5-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFFPKCKCRTTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188466
Record name Zolpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349122-64-1
Record name Zolpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349122641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4110Y27I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Zolpyridine and how is it formed?

A: this compound is a degradation product of Zolpidem Tartrate, a medication used to treat insomnia. It is formed through the degradation of Zolpidem Tartrate under various stress conditions, particularly acidic or basic hydrolysis. [, ] This degradation pathway is also observed under photolytic conditions, suggesting it's a significant product of Zolpidem Tartrate breakdown. []

Q2: How can this compound be identified and quantified?

A2: Researchers employed several analytical techniques to identify and quantify this compound in degraded Zolpidem Tartrate samples.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique allowed for the separation of this compound from other degradation products and the parent drug, followed by its identification based on its mass-to-charge ratio (m/z). The m/z value of 227 was attributed to this compound. [, ]
  • LC-DAD (Liquid Chromatography with Diode Array Detection): This method enabled the separation and detection of this compound based on its unique UV-Vis absorption spectrum. This method, while not providing structural information, can be useful for quantitative analysis. []

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